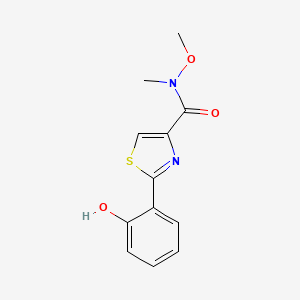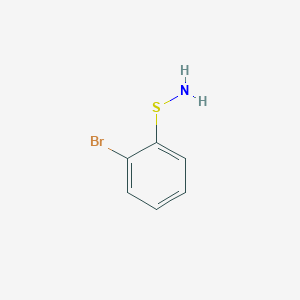
Benzenesulfenamide, 2-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfenamide, 2-bromo- is an organic compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a bromine atom attached to the benzene ring, which is further connected to a sulfonamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of benzenesulfenamide, 2-bromo- typically involves the reaction of 2-bromobenzenesulfonyl chloride with ammonia or an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of advanced techniques to optimize yield and purity.
Chemical Reactions Analysis
Benzenesulfenamide, 2-bromo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzenesulfenamide, 2-bromo- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of benzenesulfenamide, 2-bromo- involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Benzenesulfenamide, 2-bromo- can be compared with other similar compounds, such as:
Benzenesulfonamide: Lacks the bromine atom and has different chemical properties.
2-Chlorobenzenesulfonamide: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
N-Butylbenzenesulfonamide: Contains a butyl group, which affects its solubility and biological activity.
The uniqueness of benzenesulfenamide, 2-bromo- lies in its specific chemical structure, which imparts distinct properties and applications.
Properties
CAS No. |
532931-52-5 |
|---|---|
Molecular Formula |
C6H6BrNS |
Molecular Weight |
204.09 g/mol |
IUPAC Name |
S-(2-bromophenyl)thiohydroxylamine |
InChI |
InChI=1S/C6H6BrNS/c7-5-3-1-2-4-6(5)9-8/h1-4H,8H2 |
InChI Key |
KZPGAGCMPWBUKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-](/img/structure/B14217062.png)
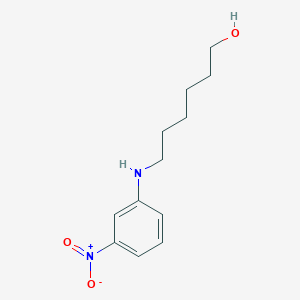
![N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217072.png)
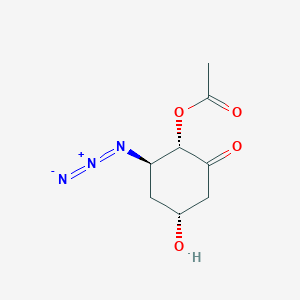
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
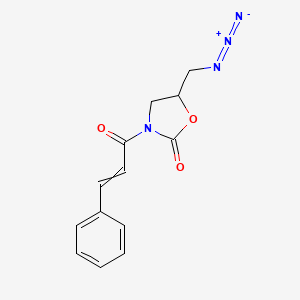
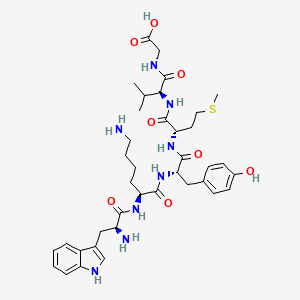
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
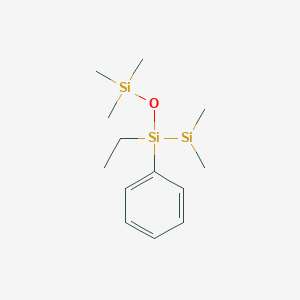
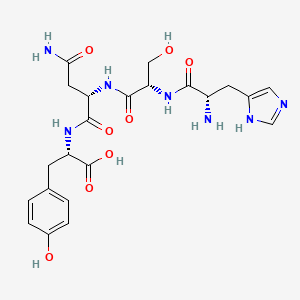
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)
